molecular formula C19H26ClN5O6 B13670216 Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate

Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate

Cat. No.: B13670216
M. Wt: 455.9 g/mol
InChI Key: WYARDCMDIOYYPX-UHFFFAOYSA-N
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Description

Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system substituted with a chloro group and a di-tert-butoxycarbonyl (Di-Boc) protected amino group The ethyl ester functionality is attached to the purine ring via an acetate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Protection of the amino group: The amino group on the purine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step forms the Di-Boc protected amino group.

    Chlorination: The purine ring is chlorinated using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).

    Esterification: The ethyl ester functionality is introduced by reacting the chlorinated purine derivative with ethyl bromoacetate in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Deprotection Reactions: The Di-Boc protecting groups can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).

    Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

    Deprotection: The free amino purine derivative.

    Hydrolysis: The corresponding carboxylic acid derivative.

Scientific Research Applications

Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of purine-based drugs and bioactive molecules.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Industrial Applications: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors. The Di-Boc protecting groups can be removed to reveal the active amino group, which can then participate in biochemical interactions. The chloro group may also play a role in binding to target sites through halogen bonding or other interactions.

Comparison with Similar Compounds

Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate can be compared with other purine derivatives such as:

    Ethyl 2-[6-chloro-2-amino-9H-purin-9-yl]acetate: Similar structure but without the Di-Boc protection.

    Ethyl 2-[6-bromo-2-(Di-Boc-amino)-9H-purin-9-yl]acetate: Bromine instead of chlorine.

    Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-pyrimidin-9-yl]acetate: Pyrimidine ring instead of purine.

The uniqueness of this compound lies in its specific substitution pattern and protecting groups, which can influence its reactivity and applications.

Biological Activity

Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate is a purine derivative with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is characterized by a purine base modified with a di-tert-butoxycarbonyl (Di-Boc) amino group at the 2-position and a chloro substituent at the 6-position. The synthesis typically involves several steps, including the protection of amine groups, halogenation, and esterification processes.

Key Synthetic Steps:

  • Protection of Amino Groups : The amino group is protected using Boc groups to enhance stability during subsequent reactions.
  • Chlorination : The introduction of the chloro group at the 6-position is crucial for enhancing biological activity.
  • Esterification : The final step involves esterifying the carboxylic acid with ethyl alcohol to form the ethyl ester.

Antiviral Properties

Research has shown that purine derivatives, including this compound, exhibit antiviral properties. These compounds can inhibit viral replication by interfering with nucleic acid synthesis. For instance, studies indicate that similar purine analogs can act as inhibitors of viral enzymes such as reverse transcriptase and DNA polymerase .

Antibacterial Activity

The compound also demonstrates antibacterial activity against various strains of bacteria. It has been evaluated for its ability to inhibit biofilm formation in uropathogenic Escherichia coli, a common cause of urinary tract infections. The structure-activity relationship (SAR) studies revealed that modifications in the purine structure significantly affect its potency against bacterial biofilms .

Table 1: Antibacterial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli UTI8910 µg/mL
Control (EC240)E. coli UTI895 µg/mL

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Nucleic Acid Synthesis : By mimicking natural nucleotides, it can competitively inhibit enzymes involved in nucleic acid synthesis.
  • Disruption of Biofilm Formation : The compound's ability to prevent pili formation in bacteria contributes to its effectiveness in inhibiting biofilm development .

Case Studies

  • Case Study on Antiviral Activity : A study conducted on various purine derivatives showed that compounds similar to this compound effectively inhibited the replication of HIV in vitro, demonstrating potential as an antiviral agent .
  • Case Study on Antibacterial Effects : In a clinical trial involving patients with recurrent urinary tract infections, administration of a related purine analog resulted in a significant reduction in bacterial load and biofilm formation compared to standard antibiotic treatments .

Properties

Molecular Formula

C19H26ClN5O6

Molecular Weight

455.9 g/mol

IUPAC Name

ethyl 2-[2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-chloropurin-9-yl]acetate

InChI

InChI=1S/C19H26ClN5O6/c1-8-29-11(26)9-24-10-21-12-13(20)22-15(23-14(12)24)25(16(27)30-18(2,3)4)17(28)31-19(5,6)7/h10H,8-9H2,1-7H3

InChI Key

WYARDCMDIOYYPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=NC2=C1N=C(N=C2Cl)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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